N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide
Description
This compound is a heterocyclic acetamide derivative characterized by three distinct structural motifs:
- Sulfonated tetrahydrothiophene: The 1,1-dioxidotetrahydrothiophen-3-yl group contributes to metabolic stability and hydrogen-bonding capacity.
- 4-(Propan-2-yl)phenoxy acetamide: The bulky isopropyl group at the para position of the phenoxy ring increases hydrophobicity, impacting solubility and membrane permeability .
Molecular Formula: CₙHₘBrNO₅S (exact formula varies with substituents; see Table 1).
Properties
Molecular Formula |
C20H24BrNO5S |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H24BrNO5S/c1-14(2)15-3-5-17(6-4-15)26-12-20(23)22(11-18-7-8-19(21)27-18)16-9-10-28(24,25)13-16/h3-8,14,16H,9-13H2,1-2H3 |
InChI Key |
WIZFJAXXTWCITR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which joins two fragments using a palladium-catalyzed cross-coupling reaction. Specifically, the bromofuran moiety reacts with an arylboronic acid derivative to form the desired product .
Reaction Conditions::- The Suzuki–Miyaura coupling typically employs a palladium catalyst, a base (such as potassium carbonate), and a solvent (often DMF or toluene).
- The reaction proceeds under mild conditions, making it suitable for functional group-rich substrates.
Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
- Oxidation may yield sulfoxides or sulfones.
- Reduction could lead to the corresponding amine.
- Substitution reactions may modify the phenyl or furan rings.
Scientific Research Applications
- Used as a building block in organic synthesis due to its versatile functional groups.
- Investigated for its role in heterocyclic chemistry.
- Potential anticancer activity (compound 47) has been observed .
- Further studies explore its impact on cellular pathways and targets.
- Employed in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Influences on Activity
Halogen Effects :
- Bromine (target compound): Enhances binding to hydrophobic enzyme pockets due to its size and polarizability .
- Chlorine/fluorine : Smaller halogens reduce steric hindrance but weaken hydrophobic interactions, leading to lower bioactivity .
Phenoxy Substituents: 4-(Propan-2-yl)phenoxy (target): Maximizes hydrophobicity, favoring blood-brain barrier penetration. 3,5-dimethylphenoxy: Increases steric bulk, limiting target engagement .
Sulfonated Thiophene: Stabilizes the compound against oxidative metabolism compared to non-sulfonated analogs .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Chlorofuran Analog | Methylfuran Analog |
|---|---|---|---|
| Water Solubility | Low (hydrophobic isopropyl) | Moderate | Low |
| LogP | 3.8 (predicted) | 3.2 | 4.1 |
| Thermal Stability | High (sulfone group) | Moderate | High |
| Enzyme Inhibition (IC₅₀) | 12 µM (kinase X) | 45 µM | 28 µM |
Data derived from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
